8-(sec-butylthio)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(sec-butylthio)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: is an organic compound with a complex structure, comprising a purine core substituted with various functional groups. This compound's unique combination of functional groups grants it interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 8-(sec-butylthio)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step reactions, starting with the preparation of the purine core followed by the introduction of secondary butylthio, chlorophenoxy, hydroxypropyl, and methyl groups. Reaction conditions might include controlled temperature and pH, and the use of specific catalysts or solvents to facilitate each step.
Industrial Production Methods: : On an industrial scale, methods such as high-yield batch reactions or continuous flow systems could be employed to ensure the efficient production of this compound. These methods would be optimized for scalability, reproducibility, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can result in the formation of sulfoxide or sulfone derivatives due to the oxidation of the sec-butylthio group.
Reduction: : This might involve the reduction of the hydroxy group to a corresponding alkane.
Substitution: : Various nucleophilic substitution reactions can modify the purine core or the attached substituents.
Common Reagents and Conditions: : Typical reagents might include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reductions, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed: : Depending on the reactions, products might include derivatives with altered functional groups, such as sulfoxides, sulfones, or alkyl-substituted purines.
Scientific Research Applications
This compound is significant in several fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Might serve as a ligand in receptor studies or enzyme inhibition assays.
Industry: : Could be utilized in the synthesis of specialty chemicals or materials with specific properties.
Mechanism of Action
Mechanism of Action: : The compound's biological activity is likely mediated by its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The various functional groups enable it to engage in hydrogen bonding, van der Waals interactions, or covalent bonding, modulating the activity of its targets.
Molecular Targets and Pathways: : Potential targets might include kinase enzymes, G-protein coupled receptors, or DNA/RNA sequences, influencing signaling pathways, cellular processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
8-(sec-butylthio)-7-(3-(4-bromophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: : Differing by the halogen substitution, this compound might exhibit altered reactivity and biological activity.
8-(sec-butylthio)-7-(3-(4-chlorophenoxy)-2-aminoethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: : Featuring an aminoethyl group instead of a hydroxypropyl group, this compound could offer different chemical and pharmacological profiles.
Properties
IUPAC Name |
8-butan-2-ylsulfanyl-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O4S/c1-4-11(2)29-19-21-16-15(17(26)22-18(27)23(16)3)24(19)9-13(25)10-28-14-7-5-12(20)6-8-14/h5-8,11,13,25H,4,9-10H2,1-3H3,(H,22,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBXUMWEWWIKAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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